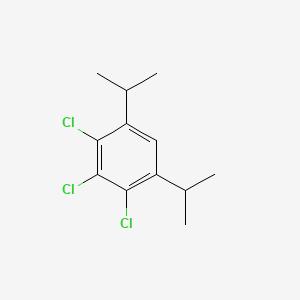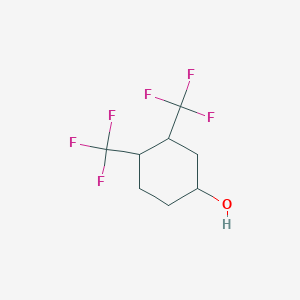
Decahydro-N-methyl-3-(trifluoromethyl)-isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decahydro-N-methyl-3-(trifluoromethyl)-isoquinoline is a synthetic organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Decahydro-N-methyl-3-(trifluoromethyl)-isoquinoline typically involves multi-step organic reactions. One common approach might include:
Starting Material: The synthesis may begin with a suitable isoquinoline derivative.
Hydrogenation: The isoquinoline derivative undergoes hydrogenation to form the decahydro structure.
Methylation: Introduction of the N-methyl group can be achieved through methylation reactions using reagents like methyl iodide.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions for large-scale synthesis. This includes using catalysts, controlling temperature and pressure, and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Decahydro-N-methyl-3-(trifluoromethyl)-isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can further modify the hydrogenation state of the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, Decahydro-N-methyl-3-(trifluoromethyl)-isoquinoline can be used as a building block for synthesizing more complex molecules.
Biology
In biological research, it may serve as a probe or ligand in studying biochemical pathways.
Medicine
Industry
In the industrial sector, it could be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism by which Decahydro-N-methyl-3-(trifluoromethyl)-isoquinoline exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biochemical pathways. The trifluoromethyl group often enhances the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Decahydroisoquinoline: Lacks the trifluoromethyl and N-methyl groups.
N-methylisoquinoline: Lacks the decahydro and trifluoromethyl groups.
Trifluoromethylisoquinoline: Lacks the decahydro and N-methyl groups.
Uniqueness
Decahydro-N-methyl-3-(trifluoromethyl)-isoquinoline is unique due to the combination of the decahydro structure, N-methyl group, and trifluoromethyl group, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
2-methyl-3-(trifluoromethyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3N/c1-15-7-9-5-3-2-4-8(9)6-10(15)11(12,13)14/h8-10H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFYUQDTNSFHSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCCCC2CC1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(Trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid](/img/structure/B6312629.png)
![2-[4-(Trifluoromethoxy)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid](/img/structure/B6312632.png)
![1,2-Bis[4-nitro-2-(trifluoromethyl)phenyl]ethane](/img/structure/B6312636.png)
![2-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid](/img/structure/B6312646.png)
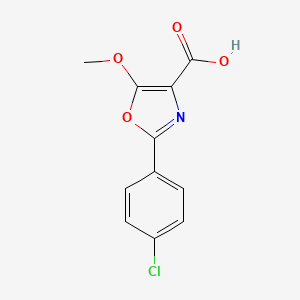
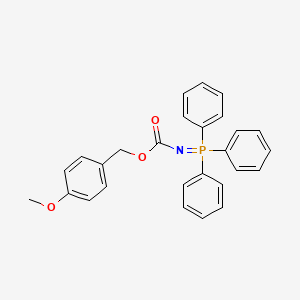
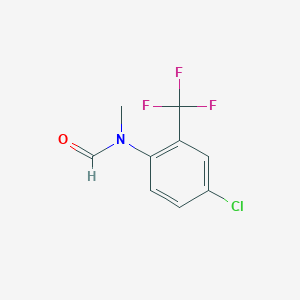
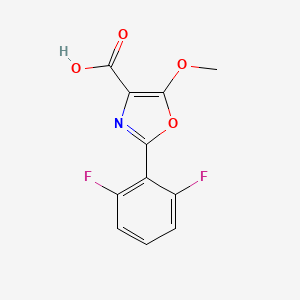
![2-[3-(Trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid](/img/structure/B6312686.png)
![1,3-Bis[3,5-bis(trifluoromethyl)phenoxy]-4,6-bis(trifluoromethyl)benzene](/img/structure/B6312692.png)
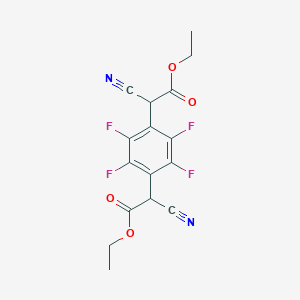
![Tris-[(hexyloxy)methyl]amine](/img/structure/B6312704.png)
